(R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate

Descripción

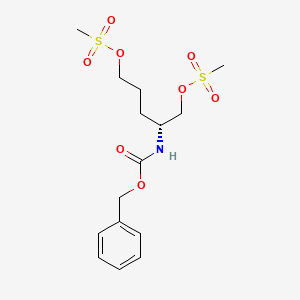

The compound “(R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate” (CAS: 1473368-47-6) is a synthetic intermediate or impurity associated with pharmaceutical agents such as Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes management . Its molecular formula is C₁₂H₂₅NO₈S₂, with a molecular weight of 375.45 g/mol . The structure features:

- A central pentane-1,5-diyl backbone.

- A benzyloxycarbonyl (Z) or tert-butoxycarbonyl (Boc) group as an amino-protecting group (note: available data primarily describe the Boc variant) .

- Two methanesulfonate ester groups, enhancing solubility and reactivity in synthetic processes .

Key Physicochemical Properties (from ):

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 8 |

| XLogP | 0.6 |

| Topological Polar Surface Area | 142 Ų |

| Rotatable Bonds | 11 |

Propiedades

IUPAC Name |

[(4R)-5-methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO8S2/c1-25(18,19)23-10-6-9-14(12-24-26(2,20)21)16-15(17)22-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3,(H,16,17)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFOBEWHXVUCNN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCC(COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OCCC[C@H](COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735140 | |

| Record name | (2R)-2-{[(Benzyloxy)carbonyl]amino}pentane-1,5-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478646-29-6 | |

| Record name | Carbamic acid, [(1R)-4-[(methylsulfonyl)oxy]-1-[[(methylsulfonyl)oxy]methyl]butyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478646-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-{[(Benzyloxy)carbonyl]amino}pentane-1,5-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Formation of the Pentane Backbone: The protected amino group is then reacted with appropriate reagents to form the pentane-1,5-diyl backbone.

Introduction of Dimethanesulfonate Groups: Finally, the dimethanesulfonate groups are introduced through sulfonation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

Reduction: Reduction reactions can target the sulfonate groups or the benzyloxycarbonyl group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the primary applications of (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate is as an enzyme inhibitor . Research indicates that it can inhibit enzymes involved in glycation processes, which are critical in the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in various diseases, including diabetes and Alzheimer's disease. By modulating enzyme activity related to glycation, this compound may offer therapeutic benefits in managing these conditions .

The compound has shown promise in various biological activities:

- Anti-glycation Effects : Studies suggest that compounds like this one can reduce the formation of AGEs in diabetic models, potentially alleviating complications associated with diabetes.

- Neuroprotection : There is evidence that inhibiting AGE formation may help mitigate neurodegenerative processes, indicating a possible application in treating conditions like Alzheimer's disease .

Case Studies

Several studies have highlighted the implications of this compound:

- Diabetes Management : A study demonstrated that compounds inhibiting glycation pathways significantly reduced AGE formation in diabetic animal models. This suggests that this compound could play a role in therapeutic interventions for diabetes-related complications.

- Neurodegenerative Disease Research : Another study focused on the relationship between AGEs and Alzheimer's disease progression. The findings indicated that compounds inhibiting AGE formation could potentially slow down neurodegeneration, supporting the therapeutic use of this compound in neuroprotection .

Mecanismo De Acción

The mechanism by which ®-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can interact with active sites of enzymes, inhibiting their activity. The dimethanesulfonate groups may also play a role in binding to specific molecular targets, affecting their function.

Comparación Con Compuestos Similares

Alogliptin Impurity 45: Boc-Protected Variant

The Boc-protected analog, (R)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate, shares the same core structure but substitutes the benzyloxycarbonyl (Z) group with a tert-butoxycarbonyl (Boc) group.

Key Differences :

- Protecting Group Stability: The Boc group is more resistant to acidic conditions compared to the Z group, which is cleaved under hydrogenolysis .

- Lipophilicity : The Boc variant has a calculated XLogP of 0.6 , while the Z analog (if synthesized) would likely exhibit higher lipophilicity due to the aromatic benzyl group.

- Synthetic Utility : Boc is preferred in solid-phase peptide synthesis for its orthogonal protection, whereas Z is less common in modern workflows .

Methanesulfonate Esters

Methanesulfonate (mesylate) esters are critical for improving solubility and enabling nucleophilic substitution. Comparisons include:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Isopentyl Mesylate | 16156-55-1 | C₆H₁₄O₃S | 166.24 | Short alkyl chain; high volatility |

| Sodium 1-Decanesulfonate | 13419-61-9 | C₁₀H₂₁O₃S·Na | 221.34 | Long alkyl chain; surfactant properties |

| Target Compound | 1473368-47-6 | C₁₂H₂₅NO₈S₂ | 375.45 | Dual mesylates; chiral center |

Functional Contrasts :

Pharmaceutical Impurities and Analogs

- ZJ43 (N-[[[(1S)-1-carboxy-3-methylbutyl]amino]-carbonyl]-L-glutamic acid): A glutamate carboxypeptidase inhibitor with a similar pentane backbone but lacking sulfonate groups. Demonstrates the role of backbone flexibility in biological activity .

- 2-PMPA (2-(Phosphonomethyl)pentane-1,5-dioic acid): Features a phosphonate group instead of sulfonates, enhancing metal-binding capacity for enzyme inhibition .

Structural Impact on Function :

- Sulfonate esters in the target compound improve water solubility compared to phosphonates or carboxylates.

- The Z/Boc group modulates steric hindrance , affecting interactions with biological targets.

Actividad Biológica

(R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dimethanesulfonate is a synthetic organic compound that has garnered interest due to its unique structural characteristics and potential biological activities. This compound features a benzyloxycarbonyl group, an amino group, and a pentane-1,5-diyl backbone, along with dimethanesulfonate groups. Its molecular formula is , and it has a molecular weight of approximately 409.5 g/mol .

The synthesis of this compound typically involves several steps:

- Protection of the Amino Group : The amino group is protected using a benzyloxycarbonyl (Cbz) group.

- Formation of the Pentane Backbone : The protected amino group is reacted with appropriate reagents to construct the pentane-1,5-diyl backbone.

- Introduction of Dimethanesulfonate Groups : Dimethanesulfonate groups are introduced through sulfonation reactions .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The benzyloxycarbonyl group can inhibit enzyme activity by binding to active sites, while the dimethanesulfonate groups may facilitate specific molecular interactions that affect biological functions .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways involving glycation and oxidative stress. Advanced Glycation End-products (AGEs), which are linked to various diseases such as diabetes and Alzheimer's disease, may be influenced by compounds like this compound that modulate enzyme activity related to glycation processes .

Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Diabetes Research : A study highlighted how compounds that inhibit glycation pathways can reduce the formation of AGEs in diabetic models. This suggests potential therapeutic roles for similar compounds in managing diabetes-related complications .

- Neurodegenerative Diseases : Another study focused on the role of AGEs in Alzheimer's disease progression. Compounds that inhibit AGE formation may help mitigate neurodegeneration, indicating a possible application for this compound in neuroprotection .

Comparative Analysis

To understand the unique properties of this compound relative to similar compounds, a comparison table is provided:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Enzyme inhibition; potential anti-glycation effects | Diabetes management; neuroprotection |

| (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl diacetate | Similar | Moderate enzyme inhibition | Limited applications |

| (R)-2-(((Benzyloxy)carbonyl)amino)pentane-1,5-diyl dibenzoate | Similar | Low enzyme inhibition | Research purposes only |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.